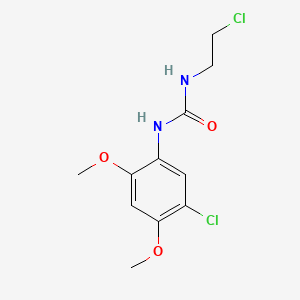
Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a urea backbone substituted with a 2-chloroethyl group and a 5-chloro-2,4-dimethoxyphenyl group, making it a unique molecule with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- typically involves the reaction of 2-chloroethylamine with 5-chloro-2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects depends on the context of its use. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for specific enzymes, affecting their activity.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Urea, 1-(2-chloroethyl)-3-(4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Urea, 1-(2-bromoethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-: Bromine substitution instead of chlorine.
Urea, 1-(2-chloroethyl)-3-(3,5-dimethoxyphenyl)-: Different positions of methoxy groups on the phenyl ring.
Uniqueness: Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the chloroethyl group, provides a versatile framework for various applications.
This detailed article provides a comprehensive overview of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
102433-32-9 |
|---|---|
分子式 |
C11H14Cl2N2O3 |
分子量 |
293.14 g/mol |
IUPAC 名称 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O3/c1-17-9-6-10(18-2)8(5-7(9)13)15-11(16)14-4-3-12/h5-6H,3-4H2,1-2H3,(H2,14,15,16) |
InChI 键 |
DTHACPQQNIRYMS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)NCCCl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


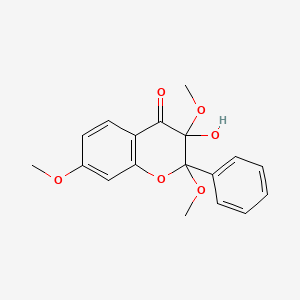
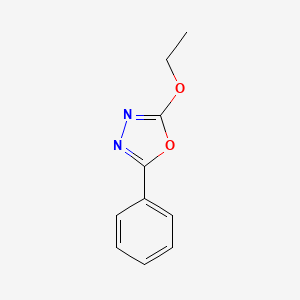
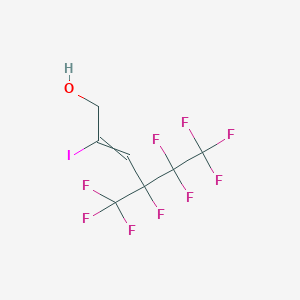
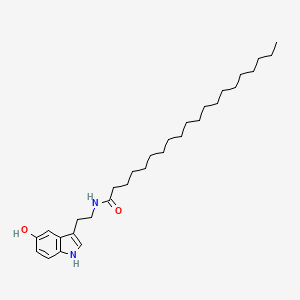
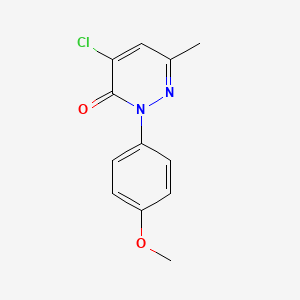
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
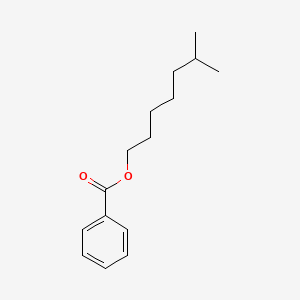
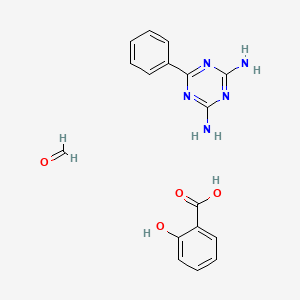
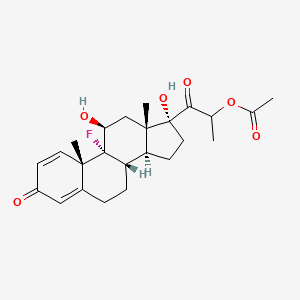
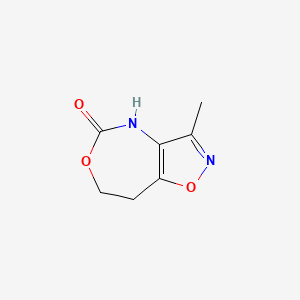
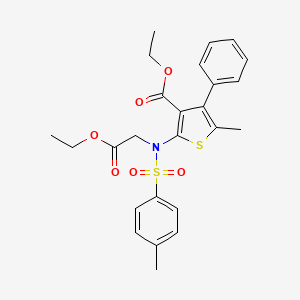
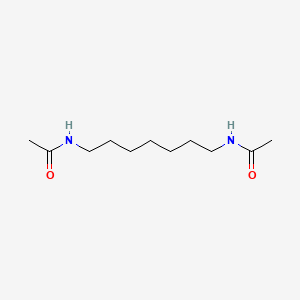
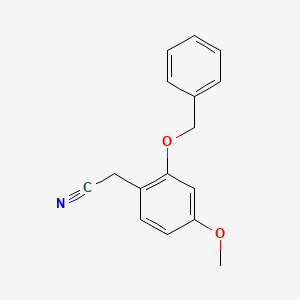
![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
